2-(Quinolin-5-YL)acetaldehyde
Overview
Description
2-(Quinolin-5-YL)acetaldehyde is a chemical compound that features a quinoline ring structure attached to an acetaldehyde group Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods: Industrial production of quinoline derivatives, including 2-(Quinolin-5-YL)acetaldehyde, often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity. Catalysts such as metal salts and green solvents are increasingly used to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-5-YL)acetaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, acidic or basic catalysts.
Major Products Formed:
Oxidation: 2-(Quinolin-5-YL)acetic acid.
Reduction: 2-(Quinolin-5-YL)ethanol.
Substitution: Various quinoline derivatives with substituted functional groups.
Scientific Research Applications
2-(Quinolin-5-YL)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Quinolin-5-YL)acetaldehyde is primarily related to its interaction with biological targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their structure and function .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2-(Quinolin-5-YL)ethanol: A reduced form with similar applications but different reactivity.
2-(Quinolin-5-YL)acetic acid: An oxidized form with distinct chemical properties and uses.
Uniqueness: 2-(Quinolin-5-YL)acetaldehyde is unique due to the presence of both the quinoline ring and the reactive aldehyde group. This combination allows for diverse chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-quinolin-5-ylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVUJDNUIRAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627135 | |
Record name | (Quinolin-5-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545423-97-0 | |
Record name | 5-Quinolineacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545423-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Quinolin-5-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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